molecular formula C26H24N2O5S B2812139 4-(N-butyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 442556-91-4

4-(N-butyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No. B2812139
CAS RN: 442556-91-4
M. Wt: 476.55
InChI Key: NUVYPIRFCJLGOU-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMS-345541 and is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. In

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-(N-butyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, due to its complex structure, is primarily involved in synthesis and structural analysis within scientific research. Studies have been focused on synthesizing analogous compounds and analyzing their structural characteristics. For example, research into the synthesis of analogs like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid explores modifications to improve systemic exposure in medicinal applications, highlighting the potential of similar compounds in drug development processes (Owton et al., 1995).

Potential in Medicinal Chemistry

The compound and its derivatives are explored for their potential in medicinal chemistry, particularly as scaffolds for the development of new therapeutic agents. For instance, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide and its synthesis method are studied for their roles in metal-catalyzed C-H bond functionalization reactions, indicating their utility in creating complex molecular structures for pharmaceutical use (Al Mamari & Al Sheidi, 2020).

Applications in Material Science

In the realm of material science, the structural elements of this compound contribute to the development of materials with specific photophysical properties. Studies on related compounds demonstrate their use in creating materials that exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting applications in sensors, optical materials, and advanced electronic devices (Srivastava et al., 2017).

Exploration of Biological Activities

Research extends into the exploration of biological activities of compounds containing the anthracene moiety. For instance, derivatives have been synthesized and assessed for antimicrobial properties, with some showing promise as antimicrobial agents. This underscores the broader potential of such compounds in addressing various biomedical challenges (Gouda et al., 2010).

Chemical Reactivity and Mechanism Studies

The detailed chemical reactivity and mechanisms of action associated with the anthracene moiety are subjects of study, providing insights into the compound's behavior in chemical reactions. For example, the specificity of cyclization reactions involving N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) derivatives has been investigated to understand their transformation into complex heterocyclic structures, contributing to the field of synthetic organic chemistry (Beresnev & Gornostaev, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is currently under investigation. It is believed to interact with certain proteins or enzymes that play a crucial role in cell proliferation and survival, particularly in cancer cells .

Mode of Action

The compound is thought to interact with its targets by binding to them, thereby altering their function. This interaction can lead to changes in the cellular processes, such as cell cycle progression, apoptosis, or DNA repair .

Biochemical Pathways

It is likely that the compound influences pathways related to cell growth and survival, potentially disrupting the normal function of cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including lung (A549), prostate (PC3), colon (HT29), and breast (MCF7) cancer cells . It has been identified as a potent anticancer agent with GI 50 values of 1.40μM and 1.52μM against MCF-7 human breast cancer cell line, while the GI 50 value of the reference anticancer drug mitoxantrone is 3.93μM .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the tumor microenvironment, which is often characterized by hypoxia, low pH, and high interstitial fluid pressure .

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-4-16-28(2)34(32,33)18-14-12-17(13-15-18)26(31)27-22-11-7-10-21-23(22)25(30)20-9-6-5-8-19(20)24(21)29/h5-15H,3-4,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVYPIRFCJLGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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